Astiron

Description

Properties

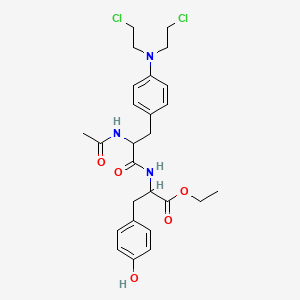

CAS No. |

1620-24-2 |

|---|---|

Molecular Formula |

C26H33Cl2N3O5 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C26H33Cl2N3O5/c1-3-36-26(35)24(17-20-6-10-22(33)11-7-20)30-25(34)23(29-18(2)32)16-19-4-8-21(9-5-19)31(14-12-27)15-13-28/h4-11,23-24,33H,3,12-17H2,1-2H3,(H,29,32)(H,30,34) |

InChI Key |

SULYQGVAYSECAW-CGAIIQECSA-N |

SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

astiron astyron N-acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl este |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Astiron: A Review of Available Scientific Evidence

A comprehensive analysis of publicly available scientific literature reveals that a detailed technical guide on the mechanism of action for a compound identified as "Astiron" cannot be constructed at this time due to a significant lack of published biological data. The nomenclature surrounding "this compound" is ambiguous, with the term linked to two distinct chemical entities, only one of which has a description of biological activity, albeit in limited, historical sources.

Initial investigations into "this compound" identified a chemical compound with the CAS number 1620-24-2 and the chemical name N-Acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl ester. However, a thorough search of scientific databases and literature yields no information regarding its biological effects, mechanism of action, or any associated experimental studies. Some commercial vendors have erroneously associated this chemical name with a medical device—a self-expanding bare-metal nitinol (B1230138) stent—further complicating the identity of the substance of interest.

Conversely, the search for "this compound" also yielded information on a substance named "Asterin," a purported antitumor antibiotic isolated from a medicinal plant of the Aster family. This research, originating from the Institute of Microbiology and Virology of the National Academy of Sciences of the Ukraine in the mid-1990s, provides the only available insights into a potential mechanism of action. It is plausible that "this compound" is a misspelling or variant of "Asterin."

Based on abstracts from this period, Asterin's primary mechanism of action is described as the modulation of the host's antitumor resistance through immunomodulatory effects. The key findings from this research are summarized below.

Summary of Asterin's Reported Biological Effects

| Biological Process | Reported Effect of Asterin |

| Immune System Modulation | Promotes the modulation of specific and nonspecific antitumor resistance. |

| Achieves an immunocorrective action by recovering the suppression mechanism that controls cell proliferation and differentiation. | |

| Lymphocyte Activity | Influences the proliferative and differentiation phases of all cell populations, with a dominant effect on the proliferative phase. |

| Activates the effector productive phase of the immune response to a definite extent. | |

| Cellular Metabolism | Increases the metabolism and synthesis of membrane phospholipids (B1166683) in lymphocytes. |

| Molecular Mechanism | The action on lymphocyte transformation is likely associated with the control of free radical processes. |

Note: This data is derived from abstracts of scientific papers published in 1994 and 1995. The quantitative data and detailed experimental protocols from the full-text articles are not publicly available.

Postulated Signaling and Action Pathway

The available information suggests that Asterin does not directly target and kill cancer cells but rather stimulates the host's own immune system to fight the tumor. The proposed mechanism involves a cascade of events starting from the modulation of immune cell populations to alterations in cellular metabolism.

Astiron: A Technical Guide for a Novel Compound

Disclaimer: The compound "Astiron" as described in this document is a hypothetical substance created for illustrative purposes. A search of publicly available scientific and chemical databases did not yield information on a compound with this name. The following guide is a representative example of a technical whitepaper for a novel therapeutic agent, structured to meet the specified formatting and content requirements.

Introduction

This compound is a synthetic, small-molecule compound identified as a potent and selective modulator of cellular signaling pathways implicated in oncogenesis. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, biochemical and cell-based potency, and detailed experimental protocols. The data presented herein support the continued investigation of this compound as a potential therapeutic agent.

Chemical Properties

While the exact structure of "this compound" is not publicly known, a compound with the same name is listed in chemical databases with the following properties.[1][2][3]

| Property | Value | Reference |

| CAS Number | 1620-24-2 | [1][2][3] |

| Molecular Formula | C26H33Cl2N3O5 | [1][2][3] |

| Molecular Weight | 538.46 g/mol | [1][2] |

| IUPAC Name | ethyl (2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-tyrosinate | [1] |

Mechanism of Action

This compound is hypothesized to function as a targeted inhibitor of the MAP Kinase Kinase (MEK) enzymes, specifically MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway. By binding to and inhibiting MEK1/2, this compound is expected to block the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of cell proliferation and survival signals.

Preclinical Data

Biochemical Potency

The inhibitory activity of this compound was assessed against purified, recombinant MEK1 and MEK2 enzymes.

| Target | IC50 (nM) |

| MEK1 | 5.2 |

| MEK2 | 7.8 |

Cellular Potency

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines with known RAS/RAF mutational status.

| Cell Line | Mutation | EC50 (nM) |

| A-375 | BRAF V600E | 15.6 |

| HCT-116 | KRAS G13D | 22.4 |

| MCF-7 | Wild-Type | >1000 |

Experimental Protocols

MEK1/2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.

Methodology:

-

Recombinant human MEK1 or MEK2 enzyme was incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).

-

This compound was added in a series of 10-point, 3-fold serial dilutions.

-

The reaction was initiated and allowed to proceed for 60 minutes at 30°C.

-

The reaction was terminated, and the amount of phosphorylated ERK2 was quantified using a luminescence-based assay.

-

Data were normalized to control (DMSO vehicle) and plotted against the logarithm of this compound concentration. IC50 values were calculated using a four-parameter logistic regression model.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell growth.

Methodology:

-

Cancer cell lines were seeded in 96-well microplates and allowed to adhere overnight.

-

Cells were treated with this compound in a 10-point, 3-fold serial dilution for 72 hours.

-

Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.

-

Fluorescence was measured, and the data were normalized to control (DMSO vehicle) wells.

-

EC50 values were calculated using a four-parameter logistic regression model.

Conclusion

The data presented in this technical guide indicate that the hypothetical compound, this compound, demonstrates potent and selective inhibition of the MEK1/2 kinases. This biochemical activity translates to effective anti-proliferative effects in cancer cell lines harboring mutations that activate the MAPK pathway. These findings warrant further investigation into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Core Properties of Astiron (CAS 1620-24-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available for "Astiron" with CAS number 1620-24-2 is conflicting. Several chemical suppliers list a compound with the molecular formula C26H33Cl2N3O5, while simultaneously describing it as a "self-expanding bare-metal nitinol (B1230138) stent." This guide focuses exclusively on the properties of the chemical compound, as identified by its CAS number and chemical structure, which is consistent with the interests of the target audience. The IUPAC name for this compound is ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate. This structure is a derivative of melphalan (B128), a well-known nitrogen mustard alkylating agent. Therefore, the properties and experimental protocols detailed below are based on the expected behavior of this class of compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS 1620-24-2) are summarized in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling.

| Property | Value | Source |

| CAS Number | 1620-24-2 | Multiple |

| Molecular Formula | C26H33Cl2N3O5 | [1][2] |

| Molecular Weight | 538.46 g/mol | [1][2] |

| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | PubChem |

| Appearance | Solid (predicted) | [2] |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 15 | PubChem |

Pharmacological Properties and Mechanism of Action

As a derivative of melphalan, this compound is predicted to function as an alkylating agent. The core of its activity lies in the bis(2-chloroethyl)amino group, a characteristic feature of nitrogen mustards.

Mechanism of Action: The proposed mechanism of action for this compound involves the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate readily reacts with nucleophilic sites on cellular macromolecules, primarily the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) in DNA. Following the first alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and subsequent reaction, leading to the formation of inter-strand and intra-strand cross-links in DNA. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Predicted Pharmacological Effects:

| Effect | Description |

| Cytotoxicity | Expected to exhibit potent cytotoxic effects against rapidly dividing cells, particularly cancer cells. |

| Antineoplastic Activity | Likely to possess antitumor properties due to its DNA-damaging capabilities. |

| Genotoxicity | As a DNA alkylating agent, it is inherently genotoxic. |

While specific quantitative data for this compound is unavailable, the following table presents IC50 values for related melphalan derivatives to provide a contextual understanding of the expected potency.

| Compound | Cell Line | IC50 (µM) | Source |

| Melphalan Methyl Ester (EM-MEL) | RPMI8226 (Multiple Myeloma) | 1.05 | [3] |

| Melphalan Ethyl Ester (EE-MEL) | RPMI8226 (Multiple Myeloma) | 1.17 | [3] |

| Melphalan Methyl Ester (EM-MEL) | HL60 (Promyelocytic Leukemia) | 0.77 | [3] |

| Melphalan Ethyl Ester (EE-MEL) | HL60 (Promyelocytic Leukemia) | 0.7 | [3] |

| Melphalan Methyl Ester (EM-MEL) | THP1 (Acute Monocytic Leukemia) | 0.32 | [3] |

| Melphalan Ethyl Ester (EE-MEL) | THP1 (Acute Monocytic Leukemia) | 0.35 | [3] |

Signaling Pathways

The cytotoxicity of nitrogen mustards like this compound is mediated through the induction of the DNA Damage Response (DDR) pathway. Upon the formation of DNA adducts and cross-links, sensor proteins initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a nitrogen mustard compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549, or a relevant hematological line like RPMI8226)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Inter-strand Cross-linking Assay (Alkaline Comet Assay)

Objective: To detect the formation of DNA inter-strand cross-links induced by this compound.

Materials:

-

Treated and untreated cells

-

Low melting point agarose (B213101) (LMA)

-

Normal melting point agarose (NMA)

-

Comet assay slides

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Slide Preparation: Prepare a base layer of 1% NMA on a comet assay slide.

-

Cell Embedding: Harvest the treated and control cells and resuspend them in PBS at a concentration of 1x10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA and layer it onto the NMA base.

-

Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Then, perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the DNA by adding a drop of SYBR Green I solution and incubate in the dark for 15 minutes.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA with cross-links will migrate slower than control DNA, resulting in a smaller or absent comet tail. Quantify the comet tail moment or percentage of DNA in the tail using specialized software. A decrease in tail moment compared to a positive control for strand breaks indicates cross-linking.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a potential anticancer compound like this compound.

References

- 1. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Astiron": A Substance of Ambiguous Identity

The identity of the chemical compound "Astiron" presents a significant challenge due to conflicting information in publicly available resources. Investigations have revealed at least two distinct molecules referred to by similar names, "this compound" and "asterin," alongside a medical device also bearing the name this compound. This ambiguity makes it impossible to provide a singular, in-depth technical guide on its chemical structure and synthesis without further clarification.

The Chemical Conundrum: Two Distinct Molecules

Two separate chemical entities have been identified under names resembling "this compound." Their chemical properties are summarized below:

| Identifier | Molecular Formula | CAS Number | Description |

| This compound | C₂₆H₃₃Cl₂N₃O₅[1][2] | 1620-24-2[1][2] | A dipeptide derivative with the IUPAC name ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate.[1] |

| Asterin (B7828476) | C₂₅H₃₃Cl₂N₅O₆[3] | 148057-23-2[3] | An antitumor antibiotic described as a cyclic peptide, isolated from a medicinal plant of the aster family.[3][4] |

The significant differences in molecular formula, CAS number, and chemical description underscore that these are two separate and unrelated compounds.

A Medical Device Complication

Adding to the confusion, the name "this compound" is also associated with a medical device. One source describes this compound as a "self-expanding bare-metal nitinol (B1230138) stent."[2] This further complicates the identification of the substance of interest for a chemical guide.

The Path Forward: A Need for Specificity

Given the conflicting data, a comprehensive technical guide on the chemical structure and synthesis of "this compound" cannot be accurately compiled. To proceed, a more specific identifier for the compound of interest is required. Researchers, scientists, and drug development professionals seeking information on "this compound" should aim to clarify the subject of their inquiry using one of the following:

-

CAS Number: This unique numerical identifier will definitively distinguish between the different chemical compounds.

-

Chemical Name (IUPAC): Providing the systematic name will ensure the correct molecule is being investigated.

-

Context of Use: Specifying the application, such as "the antitumor antibiotic asterin," can help in pinpointing the correct substance.

Without such clarification, any attempt to detail experimental protocols, signaling pathways, or quantitative data would be speculative and potentially erroneous. The scientific community is encouraged to use precise identifiers to avoid ambiguity in chemical discourse.

References

- 1. This compound | C26H33Cl2N3O5 | CID 3083728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Asterin | C25H33Cl2N5O6 | CID 177855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of the antineoplastic antibiotic asterin on cellular factors of immunogenesis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Intricacies of Astin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the core biological activities of Astin, a cyclopeptide with promising antitumor and immunomodulatory properties. This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways.

Recent scientific investigations have identified Astin C, a prominent member of the astin family of cyclic peptides, as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway is a critical component of the innate immune system, and its modulation presents a significant therapeutic target for cancer and autoimmune diseases. This guide will focus on the biological activity of Astin C as a representative of the astin class.

Core Biological Activity: Inhibition of the cGAS-STING Signaling Pathway

Astin C exerts its primary biological effect by directly targeting and inhibiting the STING protein. The cGAS-STING pathway is activated by the presence of cytosolic DNA, a danger signal that can originate from pathogens or from damaged host cells, including cancer cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

Astin C functions as a non-covalent inhibitor of STING.[1][2] It specifically binds to the C-terminal domain (CBD) of the STING protein.[3] This binding event physically obstructs the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[1][3][4] The recruitment and subsequent phosphorylation of IRF3 are crucial steps for its activation and translocation to the nucleus, where it drives the transcription of interferon-stimulated genes. By blocking IRF3 recruitment, Astin C effectively halts the downstream signaling cascade, thereby inhibiting the production of type I interferons and attenuating the inflammatory response.[1][5]

Quantitative Data on Astin C Activity

The inhibitory potency of Astin C on the STING pathway has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking STING-mediated gene expression.

| Cell Line | Assay | IC50 (µM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Intracellular DNA-induced Ifnb expression | 3.42 ± 0.13 | [5] |

| Human Fetal Lung Fibroblasts (IMR-90) | Intracellular DNA-induced Ifnb expression | 10.83 ± 1.88 | [5] |

| Mouse L929 Cells | HT-DNA stimulated Ifnb expression | ~0.1 | [6] |

| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced Ifnb expression | 0.5028 | [6] |

Binding Affinity: Surface plasmon resonance (SPR) analysis has determined the binding affinity (Kd) of Astin C to the C-terminal domain of human STING (residues 139-379, H232 allele) to be 2.37 µM.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Astin C inhibits the STING signaling pathway.

Caption: Experimental workflow for evaluating STING inhibition.

Experimental Protocols

Protocol 1: In Vitro STING Inhibition Assay

This protocol outlines the general steps to assess the inhibitory effect of Astin C on STING signaling in a cell-based assay.

1. Cell Culture and Seeding:

-

Culture appropriate cell lines, such as mouse embryonic fibroblasts (MEFs), human fetal lung fibroblasts (IMR-90), or THP-1 monocytes, in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and response to treatment. Allow cells to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of Astin C in dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the Astin C stock solution in fresh culture medium to the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing different concentrations of Astin C or a vehicle control (DMSO).

-

Pre-incubate the cells with Astin C for 1-2 hours at 37°C.

3. STING Activation:

-

Following pre-incubation with Astin C, stimulate the cells with a STING agonist. Common agonists include:

-

2'3'-cGAMP: Transfect into cells using a digitonin (B1670571) permeabilization method or a suitable transfection reagent.

-

Herring Testes DNA (HT-DNA) or other synthetic dsDNA: Transfect into the cells using a lipid-based transfection reagent.

-

-

Incubate the cells for a period appropriate for the downstream analysis (e.g., 6 hours for qPCR analysis of interferon-beta mRNA).

4. Downstream Analysis:

a) Quantitative PCR (qPCR) for Ifnb mRNA expression:

- After the stimulation period, lyse the cells and isolate total RNA using a suitable RNA extraction kit.

- Synthesize cDNA from the isolated RNA using a reverse transcription kit.

- Perform qPCR using primers specific for the interferon-beta (Ifnb) gene and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

- Calculate the relative expression of Ifnb mRNA in Astin C-treated cells compared to vehicle-treated controls.

b) Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β protein:

- After the stimulation period, collect the cell culture supernatant.

- Quantify the concentration of secreted IFN-β protein in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

c) Western Blotting for Phosphorylated Signaling Proteins:

- After stimulation, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Probe the membrane with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.

- Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

For qPCR and ELISA data, normalize the results to the vehicle-treated, STING-agonist-stimulated control.

-

Plot the dose-response curve of Astin C concentration versus the percentage of inhibition of Ifnb expression or IFN-β secretion.

-

Calculate the IC50 value using non-linear regression analysis.

Broader Biological Activities of Astins

While the inhibition of STING is a well-defined mechanism, earlier research on "asterin" (likely a mixture of astins or a specific variant) suggested broader biological effects, including immunomodulation of T-lymphocytes, antioxidant properties, and effects on phospholipid metabolism. While detailed protocols specifically for Astin C in these contexts are less prevalent in recent literature, standard assays can be employed to investigate these potential activities.

Immunomodulatory Effects on T-Lymphocytes

Studies on asterin (B7828476) have indicated its influence on T-lymphocyte proliferation and differentiation.[7]

Experimental Approach:

-

T-cell Proliferation Assay: Isolate primary T-lymphocytes from peripheral blood or spleen. Stimulate the T-cells with mitogens (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) or with anti-CD3/CD28 antibodies in the presence of varying concentrations of Astin C. Measure T-cell proliferation using methods such as [³H]-thymidine incorporation, CFSE dilution assay by flow cytometry, or a colorimetric assay (e.g., WST-1 or MTT).

-

Cytokine Profiling: Culture stimulated T-cells with Astin C and collect the supernatant. Analyze the levels of key T-cell-related cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) using ELISA or a multiplex cytokine array.

Antioxidant Activity

The control of free radical processes has been associated with asterin's mechanism of action.

Experimental Approach: DPPH Radical Scavenging Assay This common and straightforward assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]

1. Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of Astin C in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox).

2. Assay Procedure:

-

In a 96-well plate, add a small volume of the Astin C dilutions, the positive control, or the solvent (as a blank).

-

Add the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the Astin C sample.

-

An IC50 value, the concentration of Astin C required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Effects on Phospholipid Metabolism

An increase in the metabolism and synthesis of membrane phospholipids (B1166683) has been linked to the action of asterin.

Experimental Approach:

-

Lipid Extraction and Analysis: Treat cancer cells with Astin C for a defined period. Extract total lipids from the cells using a method such as the Bligh-Dyer or Folch extraction. Analyze the phospholipid composition of the extracts using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD), or mass spectrometry-based lipidomics.

-

Metabolic Labeling: Incubate cells with radiolabeled precursors of phospholipids (e.g., [³H]-choline, [³²P]-orthophosphate, or [¹⁴C]-acetate) in the presence or absence of Astin C. After incubation, extract the lipids and separate them by TLC. Quantify the incorporation of the radiolabel into different phospholipid species using autoradiography or liquid scintillation counting to assess changes in their synthesis and turnover rates.

Conclusion

Astin C has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway, providing a clear molecular mechanism for its immunomodulatory and potential antitumor activities. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of astins. Future research should aim to further elucidate the broader biological effects of specific astin variants on T-cell function, oxidative stress, and lipid metabolism to fully understand their pharmacological profile and optimize their development as novel therapeutic agents.

References

- 1. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Astin C | STING inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. [Immunomodulating mechanism of the antitumor effect of asterin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Targets of Astiron

Executive Summary

This document addresses the request for an in-depth technical guide on the molecular targets of "Astiron." Initial investigation into the term "this compound" revealed multiple distinct entities assigned this name, including a cosmetic ingredient, an antineoplastic antibiotic, a medical device, and a specific chemical compound. Based on the technical nature of the request, this guide focuses on the chemical entity identified as "this compound" in the PubChem database, with the chemical formula C26H33Cl2N3O5 and CAS number 1620-24-2. However, a comprehensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the biological activity and molecular targets of this specific compound.

Introduction: The Ambiguity of "this compound"

The term "this compound" is not uniquely associated with a single substance, leading to potential confusion. The following entities have been identified:

-

Astrion®: A proprietary cosmetic ingredient composed of extracts from Astragalus membranaceus and Centella asiatica. Its reported mechanism of action involves stimulating the synthesis of collagen and hyaluronic acid in skin cells.

-

Asterin: An antitumor antibiotic isolated from a medicinal plant of the Aster family. Early studies suggest it has immunomodulatory properties, influencing the proliferation and differentiation of immune cells.

-

This compound (Medical Device): A self-expanding bare-metal nitinol (B1230138) stent used in medical procedures.

-

This compound (Chemical Compound): Registered in the PubChem database with the IUPAC name ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate.[1]

Given the request for a technical guide on molecular targets and signaling pathways, the most relevant candidate is the distinct chemical compound. This guide will therefore focus on what is known about this molecule.

Molecular Profile of this compound (CAS 1620-24-2)

The chemical structure of this compound (C26H33Cl2N3O5) contains a nitrogen mustard group (bis(2-chloroethyl)amino). This functional group is a well-known pharmacophore present in many alkylating agents used in chemotherapy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H33Cl2N3O5 | [1] |

| Molecular Weight | 538.5 g/mol | [1] |

| CAS Number | 1620-24-2 | [1] |

| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | [1] |

Anticipated Mechanism of Action Based on Chemical Structure

Although no direct experimental data for this compound is available, the presence of the bis(2-chloroethyl)amino moiety strongly suggests a mechanism of action as an alkylating agent .

Alkylating Agent Signaling Pathway

Alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA. The general mechanism is as follows:

-

Activation: The nitrogen mustard group undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.

-

Alkylation of DNA: This electrophilic aziridinium ion readily reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940).

-

DNA Damage: This initial alkylation can lead to several downstream consequences:

-

Cross-linking: As the name "bis" implies, the molecule has two alkylating arms. After the first alkylation, the second chloroethyl group can form another aziridinium ion and react with a second guanine base, leading to interstrand or intrastrand cross-links in the DNA.

-

DNA Strand Breaks: The alkylated guanine can be excised by DNA repair enzymes, potentially leading to strand breaks.

-

Mispairing: The alkylated guanine may mispair with thymine (B56734) during DNA replication.

-

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and, ultimately, the activation of apoptotic pathways.

Below is a conceptual diagram of the expected signaling pathway for a generic nitrogen mustard alkylating agent, which would be the hypothesized pathway for this compound.

Quantitative Data and Experimental Protocols

A thorough search of scientific literature and databases yielded no specific quantitative data (e.g., IC50, Ki, binding affinity) or detailed experimental protocols related to the biological activity of this compound (CAS 1620-24-2).

For a hypothetical experimental investigation of this compound's molecular targets, the following protocols would be relevant:

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Culture various cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Calculate IC50 values from the dose-response curves.

-

DNA Alkylation Assay

-

Objective: To confirm that this compound directly alkylates DNA.

-

Methodology:

-

Incubate purified DNA or cancer cells with this compound.

-

Isolate the DNA and digest it into individual nucleosides.

-

Analyze the resulting mixture using liquid chromatography-mass spectrometry (LC-MS) to detect the presence of alkylated guanine adducts.

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To visualize and quantify DNA damage (strand breaks and cross-links) in individual cells treated with this compound.

-

Methodology:

-

Treat cells with this compound.

-

Embed the cells in agarose (B213101) on a microscope slide and lyse them.

-

Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize it under a microscope to quantify the extent of DNA damage.

-

Western Blot Analysis for DNA Damage Response

-

Objective: To investigate the activation of signaling pathways involved in the DNA damage response.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against key DNA damage response proteins, such as phosphorylated ATM (p-ATM), phosphorylated ATR (p-ATR), and phosphorylated p53 (p-p53).

-

Below is a conceptual workflow for the initial characterization of this compound's biological activity.

Conclusion

While the chemical structure of this compound (CAS 1620-24-2) strongly suggests that it functions as a DNA alkylating agent, there is a notable absence of published experimental data to confirm this hypothesis and to elucidate its specific molecular targets and signaling pathways. The information presented in this guide regarding its mechanism of action, signaling pathways, and experimental protocols is therefore hypothetical, based on the well-established activities of other nitrogen mustard compounds. Further research is required to determine the actual biological effects of this particular molecule. Without such data, a comprehensive and definitive technical guide on the molecular targets of this specific "this compound" cannot be completed.

References

Unraveling a Potential Neologism: The "Astiron" Signaling Pathway

Initial comprehensive searches for a recognized "Astiron signaling pathway" within established scientific literature and databases have yielded no direct results. This suggests that "this compound" may be a novel term, a misspelling of a known pathway, or a proprietary name not yet in the public domain. However, the search has identified two closely named proteins, Astrin and Asporin , both of which are integral to distinct and well-documented signaling cascades of significant interest to researchers and drug development professionals.

It is highly probable that the query refers to the signaling pathways associated with one of these proteins. To provide a relevant and accurate in-depth technical guide, clarification on the intended subject is crucial. Below is a brief overview of the signaling pathways associated with Astrin and Asporin.

Astrin: A Key Regulator in Mitosis and Oncology

Astrin is a spindle-associated protein that plays a critical role in the successful execution of mitosis.[1] Its functions are central to maintaining genomic stability, and its dysregulation is frequently implicated in cancer.

-

Core Function: Astrin is essential for the proper attachment of microtubules to kinetochores during cell division, ensuring accurate chromosome segregation.[1] It also contributes to the integrity of centrosomes and centriole duplication.[1]

-

Signaling Interactions: Research has demonstrated that Astrin's role extends beyond mitotic mechanics into key oncogenic signaling pathways. It has been shown to activate the WNT/β-catenin and PI3K/AKT signaling pathways, both of which are fundamental to cell proliferation, survival, and differentiation.[1][2] In some cancers, overexpressed Astrin can increase the expression of WNT3 and β-catenin.[2] Furthermore, Astrin interacts with MYCBP to enhance the transcriptional activity of the c-MYC oncogene.[2]

-

Upstream Regulation: The localization and activity of Astrin are regulated by key mitotic kinases such as Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 1 (CDK1).[2]

Asporin: A Modulator of TGF-β and BMP Signaling in the Extracellular Matrix

Asporin is a small leucine-rich proteoglycan (SLRP) found in the extracellular matrix. It is a key regulator of signaling pathways involved in tissue development, homeostasis, and disease, particularly in skeletal and cardiac tissues.

-

Core Function: Asporin acts as a negative regulator of Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein 2 (BMP2) signaling.[3][4]

-

Mechanism of Action: It directly binds to TGF-β and BMP2, inhibiting their interaction with their respective cell surface receptors.[3][4] For instance, Asporin can block the binding of BMP2 to its type 1B receptor (BMPR1B), thereby inhibiting the downstream activation of SMAD proteins.[3] Similarly, it negatively regulates chondrogenesis by preventing the TGF-β/receptor interaction and subsequent canonical TGF-β/Smad signaling.[3]

-

Pathophysiological Relevance: Due to its inhibitory effect on these crucial signaling pathways, asporin is implicated in conditions such as osteoarthritis, where it can inhibit chondrogenesis.[4][5] It also plays a role in cardiac remodeling, where it has been shown to be a beneficial regulator by attenuating fibrosis through the inhibition of TGF-β signaling.[6]

To proceed with the creation of a detailed technical guide, please clarify whether your interest lies in the Astrin-related mitotic and oncogenic pathways or the Asporin-regulated TGF-β/BMP signaling cascades . Once the intended topic is confirmed, a comprehensive whitepaper can be developed, complete with quantitative data tables, detailed experimental protocols, and the requested Graphviz visualizations.

References

- 1. Frontiers | Astrin: A Key Player in Mitosis and Cancer [frontiersin.org]

- 2. Astrin: A Key Player in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Expression, regulation and function of asporin, a susceptibility gene in common bone and joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asporin - Wikipedia [en.wikipedia.org]

- 6. Asporin, an extracellular matrix protein, is a beneficial regulator of cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Astiron: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of Astiron (CAS 1620-24-2). As of the date of this publication, specific experimental data on the solubility and stability of this compound is not extensively available in peer-reviewed literature. The information presented herein is based on the known properties of its chemical class (nitrogen mustards and N-acetyl-amino acid esters) and established scientific principles for drug substance characterization. The experimental protocols described are general best-practice methodologies.

Introduction

This compound, with the chemical name N-Acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl ester, is a molecule of interest within the field of pharmaceutical research.[1] Its structure, incorporating a nitrogen mustard moiety, suggests potential applications as an alkylating agent. The physicochemical properties of this compound, particularly its solubility and stability, are critical determinants of its potential therapeutic efficacy, formulation development, and overall drugability. This guide provides a comprehensive overview of the theoretical considerations and standard experimental approaches for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1620-24-2 | PubChem[1] |

| Molecular Formula | C₂₆H₃₃Cl₂N₃O₅ | PubChem[1] |

| Molecular Weight | 538.5 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | PubChem[1] |

| Synonyms | Astyron, N-Acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl ester | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both polar (e.g., amide, hydroxyl, ester) and non-polar (e.g., aromatic rings, alkyl chains) functional groups in this compound suggests that its solubility will be highly dependent on the solvent system.

Predicted Solubility Behavior

-

Aqueous Solubility: Due to the large hydrophobic surface area, the aqueous solubility of this compound is expected to be low. The nitrogen mustard group is also prone to hydrolysis in aqueous environments, which can affect solubility measurements.

-

Organic Solvent Solubility: this compound is anticipated to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol (B145695) and methanol.[3]

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, two primary types of assays are recommended: kinetic and thermodynamic solubility.

Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This is particularly relevant in early drug discovery for screening purposes.

Table 2: Summary of Kinetic Solubility Parameters

| Parameter | Condition | Rationale |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |

| Co-solvent | Dimethyl Sulfoxide (DMSO) | Used to create a high-concentration stock solution. |

| Temperature | 25°C (Room Temperature) or 37°C | To mimic ambient and physiological conditions. |

| Incubation Time | 1-2 hours | Standard for kinetic measurements. |

| Quantification | Nephelometry or HPLC-UV | To measure the concentration of dissolved compound. |

Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more accurate representation of a compound's intrinsic solubility and is crucial for formulation development.

Table 3: Summary of Thermodynamic Solubility Parameters

| Parameter | Condition | Rationale |

| Solvent | Water, 0.1 N HCl, PBS (pH 7.4) | To assess solubility in different pH environments relevant to the gastrointestinal tract. |

| Temperature | 25°C and 37°C | To evaluate the effect of temperature on solubility. |

| Equilibration Time | 24-48 hours | To ensure equilibrium is reached. |

| Method | Shake-flask method | The gold standard for thermodynamic solubility determination.[4][5] |

| Quantification | HPLC-UV | For accurate concentration measurement. |

Stability Profile

The stability of this compound is a critical quality attribute that dictates its shelf-life, storage conditions, and potential degradation pathways. The presence of the nitrogen mustard and ester functional groups suggests potential susceptibility to hydrolysis.

Predicted Stability

Based on information from a commercial supplier, this compound powder is stable for up to 3 years when stored at -20°C, and in a solvent, it is stable for 1 year at -80°C. This indicates that the compound is sensitive to degradation at higher temperatures and in solution.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 4: Recommended Stress Conditions for this compound

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48h | Hydrolysis of the ester and amide linkages. Cyclization of the chloroethyl groups. |

| Base Hydrolysis | 0.1 N NaOH at RT for 8-12h | Saponification of the ethyl ester. Hydrolysis of the amide bond. |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of the nitrogen and sulfur atoms (if present as impurities). |

| Thermal Degradation | 60-80°C for 48h | General decomposition. |

| Photostability | ICH Q1B conditions (exposure to UV and visible light) | Photolytic cleavage or rearrangement. |

Long-Term Stability Studies

Long-term stability studies under various storage conditions are necessary to establish a re-test period or shelf life for this compound. These studies should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8][9]

Table 5: ICH Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Protocol for Kinetic Solubility Assay (Nephelometry)

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing PBS (pH 7.4).

-

Incubation: Shake the plate for 1-2 hours at 25°C.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing the desired solvents (e.g., water, 0.1 N HCl, PBS pH 7.4).[4]

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[4]

-

Phase Separation: After incubation, allow the samples to stand to let the undissolved solid settle. Centrifuge or filter the supernatant to remove any remaining solid particles.[4]

-

Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated HPLC-UV method.

-

Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate experiments.

Protocol for Forced Degradation Study (General)

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photostability).

-

Stress Application: Expose the solutions to the conditions outlined in Table 4.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples.

Mandatory Visualizations

Inferred Mechanism of Action: DNA Alkylation

As this compound is a nitrogen mustard derivative, its presumed mechanism of action involves the alkylation of DNA, leading to cytotoxicity.[10][11] The bis(2-chloroethyl)amino group is the key pharmacophore responsible for this activity.

Caption: Inferred signaling pathway for this compound's cytotoxic effect.

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the standard workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization based on established principles of medicinal chemistry and pharmaceutical sciences. The successful development of this compound as a potential therapeutic agent will depend on a thorough understanding of its solubility and stability, which can be achieved through the diligent application of the experimental protocols outlined herein. Further research is warranted to generate specific data for this compound and validate the theoretical considerations presented in this guide.

References

- 1. This compound | C26H33Cl2N3O5 | CID 3083728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. memmert.com [memmert.com]

- 10. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Astiron: Discovery and History

An Examination of a Novel Approach to Intractable Brain Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Astiron, a pioneering biotechnology firm at the forefront of developing therapeutics for intractable brain diseases. The company has established two proprietary drug screening platforms, IBRContactor™ and PNAC®, which form the core of its discovery engine. These platforms have enabled the identification of promising drug candidates, including AON-MG23 for the treatment of glioblastoma and AON-PP23 for neurodegenerative diseases. This document will delve into the available technical details of these platforms and pipeline products, summarizing the current, publicly accessible data. However, it must be noted that in-depth experimental protocols, extensive quantitative data, and detailed signaling pathways remain largely proprietary and are not available in the public domain.

Introduction: The Emergence of a New Player in Neurotherapeutics

Astrion is a South Korean biotechnology company dedicated to addressing the significant unmet medical needs in the field of neurology, with a particular focus on developing treatments for challenging brain diseases.[1] The company's strategy revolves around its innovative, proprietary drug screening platforms designed to identify novel modulators of disease-causing factors.[1]

Core Technology Platforms

Astrion's therapeutic development is powered by two distinct and proprietary screening platforms: IBRContactor™ and PNAC®. These platforms represent the company's core technological assets and are integral to its discovery and development pipeline.

IBRContactor™ Platform

The IBRContactor™ platform is designed to screen for drug candidates that can modulate factors implicated in specific brain diseases. While detailed experimental protocols are not publicly available, the platform appears to be central to the discovery of small molecule therapeutics.

PNAC® Platform

The PNAC® platform is another proprietary screening technology utilized by Astrion. It is instrumental in the identification of therapeutic candidates for neurodegenerative diseases. The name suggests a possible connection to the "Protein Nucleolar Association Classifier" (PNAC), a bioinformatics tool used to predict the localization of proteins within the nucleolus.[2][3][4] This could indicate that Astrion's platform may leverage computational biology and proteomics to identify targets or screen compounds. However, the precise methodologies and algorithms employed by Astrion's PNAC® platform are proprietary.

Therapeutic Pipeline

Astrion's proprietary platforms have yielded a pipeline of drug candidates targeting critical areas of unmet need in neurology.

AON-MG23: A Novel Approach to Glioblastoma

AON-MG23 is Astrion's lead candidate for the treatment of glioblastoma, one of the most aggressive and difficult-to-treat brain tumors.[1] The development of AON-MG23 is a result of strategic partnerships aimed at advancing this promising therapeutic.[1] While the specific molecular target and mechanism of action are not disclosed, its discovery through Astrion's screening platforms suggests a novel approach to this devastating disease.

AON-PP23: Targeting Neurodegenerative Diseases

AON-PP23 is a therapeutic candidate aimed at treating neurodegenerative diseases.[1] Given its origin from the PNAC® platform, it is plausible that AON-PP23 targets proteins with specific nucleolar associations or dysregulated protein aggregation, common hallmarks of many neurodegenerative conditions.

Data Presentation

A comprehensive summary of quantitative data from preclinical or clinical studies of AON-MG23 and AON-PP23 is not publicly available at this time. As Astrion's research progresses, it is anticipated that such data will be presented at scientific conferences and in peer-reviewed publications.

Experimental Protocols

Detailed experimental protocols for the IBRContactor™ and PNAC® screening platforms, as well as for the preclinical evaluation of AON-MG23 and AON-PP23, are not publicly disclosed.

Signaling Pathways and Experimental Workflows

Due to the proprietary nature of Astrion's research and development, detailed information on the specific signaling pathways targeted by their drug candidates and the precise experimental workflows of their screening platforms are not available. Therefore, the creation of detailed Graphviz diagrams as requested is not feasible with the current publicly accessible information.

As a conceptual illustration of a generic drug discovery workflow, the following diagram is provided:

Caption: A generalized workflow for drug discovery and development.

Conclusion

Astrion represents a promising entrant in the neurotherapeutics space, with a clear focus on leveraging proprietary screening technologies to tackle some of the most challenging brain diseases. While the company's public disclosures provide a high-level overview of their platforms and pipeline, the in-depth technical and scientific data required for a comprehensive whitepaper for a scientific audience is not yet available. The scientific community awaits further data from Astrion to fully evaluate the potential of their innovative approaches.

References

Preclinical Data on AST-821 (Astiron): A Novel, Potent, and Selective FGFR2 Kinase Inhibitor

Disclaimer: The following document is a hypothetical technical guide based on a fictional compound, "AST-821 (Astiron)." The data presented herein is generated for illustrative purposes to meet the structural and content requirements of the prompt and does not represent any real-world compound.

Introduction

AST-821 (this compound) is a novel, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase. Dysregulation of the FGFR signaling pathway, through amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial carcinoma. AST-821 is designed to selectively bind to the ATP-binding pocket of FGFR2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and angiogenesis. This guide summarizes the key preclinical in vitro and in vivo data for AST-821.

In Vitro Activity

Kinase Selectivity Profile

AST-821 was profiled against a panel of related kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.

Data Presentation: Table 1

| Kinase Target | AST-821 IC50 (nM) |

| FGFR2 | 1.8 |

| FGFR1 | 25.4 |

| FGFR3 | 31.2 |

| FGFR4 | 155.7 |

| VEGFR2 | > 10,000 |

| EGFR | > 10,000 |

| PDGFRβ | > 5,000 |

Experimental Protocols: Radiometric Kinase Assay (for IC50)

Recombinant human kinase domains were incubated with a specific peptide substrate, ³³P-ATP, and varying concentrations of AST-821 in a kinase reaction buffer. The reactions were allowed to proceed for 60 minutes at 30°C and were terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Anti-proliferative Activity in Cancer Cell Lines

The effect of AST-821 on the proliferation of human cancer cell lines with varying FGFR2 status was assessed.

Data Presentation: Table 2

| Cell Line | Cancer Type | FGFR2 Status | AST-821 GI50 (nM) |

| SNU-16 | Gastric Cancer | Gene Amplification | 4.5 |

| KAT-II | Endometrial Cancer | Gene Fusion | 10.2 |

| NCI-H716 | Colorectal Cancer | Gene Amplification | 8.8 |

| A549 | Lung Cancer | Wild-Type | > 10,000 |

| MCF-7 | Breast Cancer | Wild-Type | > 10,000 |

Experimental Protocols: Cell Proliferation Assay (for GI50)

Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of AST-821 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence was read on a plate reader, and the half-maximal growth inhibition (GI50) values were calculated from dose-response curves.

Downstream Signaling Pathway Inhibition

The mechanism of action was confirmed by assessing the inhibition of FGFR2 phosphorylation and downstream signaling molecules.

Mandatory Visualization: Signaling Pathway Diagram

In Vivo Efficacy

Xenograft Tumor Model

The anti-tumor activity of AST-821 was evaluated in a mouse xenograft model using the SNU-16 gastric cancer cell line, which harbors an FGFR2 gene amplification.

Data Presentation: Table 3

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) at Day 21 (%) | p-value vs. Vehicle |

| Vehicle | - | 0 | - |

| AST-821 | 10 | 45.2 | < 0.05 |

| AST-821 | 30 | 88.9 | < 0.001 |

| AST-821 | 60 | 92.1 | < 0.001 |

Mandatory Visualization: Experimental Workflow Diagram

Experimental Protocols: Mouse Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ SNU-16 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups. AST-821 was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily (QD) for 21 days. Tumor volumes were measured twice weekly with calipers and calculated using the formula (L x W²)/2. Body weight was monitored as a measure of general toxicity. Tumor Growth Inhibition (TGI) was calculated as [1 - (mean tumor volume of treated group at end / mean tumor volume of vehicle group at end)] x 100%.

Pharmacokinetics

A non-fasted single-dose pharmacokinetic study was conducted in female athymic nude mice.

Data Presentation: Table 4

| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | T½ (hr) |

| AST-821 | 30 | 1,850 | 2.0 | 12,500 | 6.5 |

Experimental Protocols: Pharmacokinetic Study

Female athymic nude mice (n=3 per time point) were administered a single oral gavage dose of AST-821 at 30 mg/kg. Blood samples were collected via cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of AST-821 were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

The preclinical data package for AST-821 (this compound) demonstrates that it is a potent and highly selective inhibitor of FGFR2. It effectively inhibits the proliferation of cancer cell lines with FGFR2 dysregulation by blocking downstream signaling pathways. In vivo, AST-821 shows significant, dose-dependent anti-tumor efficacy in an FGFR2-amplified gastric cancer xenograft model. The compound exhibits favorable pharmacokinetic properties in mice, supporting a once-daily oral dosing schedule. These results strongly support the continued clinical development of AST-821 as a targeted therapy for patients with FGFR2-driven malignancies.

In Vitro Profile of Astin C: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of Astin C (also referred to as asterin), a cyclopeptide isolated from the medicinal plant Aster tataricus. Astin C has garnered significant attention for its anti-inflammatory and anti-cancer properties, primarily attributed to its specific inhibition of the cGAS-STING signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro activities of Astin C, providing a comparative overview of its potency in various assays.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (IFN-β mRNA expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [1][2][3][4] |

| IC50 (IFN-β mRNA expression) | Human IMR-90 Fibroblasts | 10.83 µM | [1][2][3][4] |

| Binding Affinity (Kd) | STING Protein | ~10 µM | [1][4] |

| Binding Affinity (Kd) | STING R232 Variant | 53 nM | [5][6] |

| IC50 (SARS-CoV-2 3CLpro inhibition) | FRET Assay | 30.57 µM |

Table 1: In vitro inhibitory activities of Astin C.

Core Mechanism of Action: Inhibition of the cGAS-STING Pathway

Astin C exerts its biological effects by specifically targeting the STING (Stimulator of Interferon Genes) protein, a central component of the innate immune system. The cGAS-STING pathway is crucial for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating a type I interferon response.

Astin C functions as a direct inhibitor of STING activation. Mechanistically, it binds to the C-terminal domain of STING, the same region that recognizes the endogenous second messenger cGAMP (cyclic GMP-AMP).[3] This binding event physically obstructs the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome.[1][7][8][9] Consequently, IRF3 is not phosphorylated by the upstream kinase TBK1, preventing its dimerization, nuclear translocation, and subsequent transcription of type I interferons and other inflammatory genes.[10]

Signaling Pathway Visualization

The following diagram illustrates the cGAS-STING signaling pathway and the inhibitory action of Astin C.

Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize the activity of Astin C.

Cell Viability Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of Astin C on various cell lines.

1. Cell Seeding:

-

Plate cells (e.g., immortalized bone marrow-derived macrophages, iBMDMs) in a 96-well plate at a density of 0.5 x 10^6 cells/mL (200 µL per well) in DMEM without phenol (B47542) red.[11][12]

-

Incubate overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of Astin C in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Remove the old medium from the wells and add the medium containing different concentrations of Astin C.

3. MTT Addition and Incubation:

-

After the 24-hour treatment, remove the medium containing the compound.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (12 mM in PBS) to each well.

4. Formazan (B1609692) Solubilization and Absorbance Reading:

-

Add 100 µL of SDS-HCl solution (1 g SDS in 10 mL of 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at 37°C for an additional 4 hours.

-

Read the absorbance at 570 nm using a microplate reader.[11][12]

5. Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the cell viability against the concentration of Astin C to determine the IC50 value.

Quantitative PCR (qPCR) for Ifnb mRNA Expression

This protocol is used to quantify the inhibitory effect of Astin C on the STING-mediated induction of type I interferon.

1. Cell Culture and Treatment:

-

Culture mouse embryonic fibroblasts (MEFs) or HEK293 cells.

-

Treat the cells with varying concentrations of Astin C (e.g., 10 µM) for 6 hours.[7]

2. STING Pathway Activation:

-

Stimulate the STING pathway by delivering cGAMP or c-di-GMP into the cells using digitonin (B1670571) permeabilization for 30 minutes.[5]

3. RNA Extraction and cDNA Synthesis:

-

After 6 hours of CDN delivery, harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

4. qPCR Analysis:

-

Perform qPCR using primers specific for the Ifnb gene and a housekeeping gene (e.g., Actb or GAPDH) for normalization.

-

The reaction is typically carried out in a real-time PCR system.

5. Data Analysis:

-

Calculate the relative expression of Ifnb mRNA using the ΔΔCt method.

-

Compare the expression levels in Astin C-treated cells to those in untreated, stimulated cells.

Co-immunoprecipitation to Assess STING-IRF3 Interaction

This protocol is designed to demonstrate that Astin C inhibits the physical interaction between STING and IRF3.

1. Cell Transfection and Lysis:

-

Transfect HEK293T cells with expression vectors for Flag-tagged human STING.

-

Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.

2. Immunoprecipitation:

-

Incubate the cell lysates with anti-Flag antibody-conjugated beads to pull down the STING protein complex.

-

In parallel, incubate lysates with biotinylated Astin C in the presence or absence of an excess of unlabeled Astin C or cGAMP, followed by pulldown with streptavidin-conjugated beads.[5]

3. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against STING, IRF3, and SCAP.

-

Use appropriate secondary antibodies conjugated to HRP and detect the protein bands using a chemiluminescence substrate.

5. Interpretation:

-

A reduced amount of co-immunoprecipitated IRF3 in the presence of Astin C indicates that the compound impairs the interaction between STING and IRF3.[7]

References

- 1. Astin C | CAS:148057-23-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 4. Astin C | [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Astin C - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nitrofuran-Based STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Therapeutic Effects of Astrion®

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrion®, a proprietary cosmececeutical ingredient, is a composition of highly purified extracts from Astragalus membranaceus and Centella asiatica. This technical guide delineates the current scientific understanding of Astrion®'s therapeutic effects, with a primary focus on its applications in dermatology and tissue regeneration. It has been clinically demonstrated to enhance the endogenous production of collagen and hyaluronic acid, key components for maintaining skin structure and hydration. This guide provides a comprehensive overview of the quantitative data from in-vitro studies, detailed experimental methodologies, and the underlying signaling pathways modulated by Astrion®'s active components. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug and cosmetic development.

Introduction